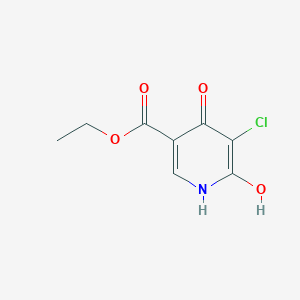

Ethyl 5-chloro-4,6-dihydroxynicotinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFFUTOCCLZPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716128 | |

| Record name | Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846541-71-7 | |

| Record name | Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-chloro-4,6-dihydroxynicotinate: An Obscure Compound with Limited Available Data

For researchers, scientists, and drug development professionals, Ethyl 5-chloro-4,6-dihydroxynicotinate remains a chemical entity with a notable lack of comprehensive scientific documentation. While its fundamental chemical identity is established, a thorough investigation of publicly available data reveals a significant scarcity of in-depth technical information, experimental protocols, and biological activity studies.

This guide serves to consolidate the limited available information on this compound and to highlight the current knowledge gaps.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Basic chemical information has been compiled from various chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonym | 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl ester | [1] |

| CAS Number | 846541-71-7 | [1][2] |

| Molecular Formula | C₈H₈ClNO₄ | [1][2] |

| Molecular Weight | 217.61 g/mol | [2] |

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. No studies have been identified that investigate its potential pharmacological effects, mechanism of action, or any associated signaling pathways. This lack of data presents a significant opportunity for future research to explore the potential of this compound in various therapeutic areas.

Spectroscopic Data

No published spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound could be located. Such data would be crucial for the unambiguous identification and characterization of the compound.

Future Outlook

The current state of knowledge regarding this compound is rudimentary. Its existence is confirmed through chemical catalogs, but its synthesis, properties, and potential applications remain largely unexplored. For researchers in drug discovery and medicinal chemistry, this compound represents a novel scaffold that warrants further investigation. The development of a reliable synthetic route would be the first critical step to enable the exploration of its physicochemical properties and biological activities. Such studies could unveil novel therapeutic potentials for this understudied molecule.

Logical Relationship Diagram

References

Ethyl 5-chloro-4,6-dihydroxynicotinate chemical structure and properties

To our valued researchers, scientists, and drug development professionals,

This document serves as a technical overview of the chemical compound Ethyl 5-chloro-4,6-dihydroxynicotinate. Our comprehensive search of available scientific literature and chemical databases has revealed limited publicly accessible data for this specific molecule. This guide presents the currently available information and highlights areas where further research is required.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. The foundational structure and key identifiers are summarized below.

Chemical Structure:

While a 2D structure can be readily drawn from its IUPAC name, experimentally determined crystallographic data to confirm bond angles and lengths are not currently available in public databases.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 846541-71-7 | N/A |

| Molecular Formula | C₈H₈ClNO₄ | N/A |

| Synonyms | 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl ester | N/A |

Physicochemical Properties

Quantitative physicochemical properties such as melting point, boiling point, solubility, and pKa for this compound are not well-documented in publicly available literature. This information is crucial for understanding the compound's behavior in various experimental and physiological settings.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 217.61 g/mol | Calculated |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| pKa | Not Reported | N/A |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not described in the surveyed literature. While general synthetic routes for similar substituted nicotinic acid esters may exist, a specific and validated protocol for this compound is not available.

Furthermore, characterization data, which is essential for confirming the identity and purity of a synthesized compound, is absent. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): No spectral data or peak assignments have been published.

-

Mass Spectrometry (MS): While the exact mass can be calculated, no experimental mass spectra are available to confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: No data is available to identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): No established methods for purity assessment are documented.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of this compound. Consequently, information regarding its mechanism of action, potential therapeutic targets, and involvement in any signaling pathways is unknown. In the absence of such data, the creation of diagrams for signaling pathways or experimental workflows is not possible.

Future Research and Conclusion

The lack of comprehensive data for this compound presents an opportunity for original research. The synthesis, full physicochemical characterization, and biological evaluation of this compound are necessary to understand its potential applications.

Logical Relationship for Future Research:

An In-Depth Technical Guide to Ethyl 5-chloro-4,6-dihydroxynicotinate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloro-4,6-dihydroxynicotinate (CAS Number: 846541-71-7) is a substituted dihydroxynicotinate ester that serves as a valuable intermediate in synthetic organic chemistry. While direct biological activity of this compound is not extensively documented, its structural features make it a key precursor for the synthesis of various heterocyclic compounds, particularly fused pyridine derivatives with significant pharmacological potential. This technical guide provides a comprehensive overview of its chemical properties, its pivotal role as a synthetic intermediate, and the biological activities of the downstream molecules that can be synthesized from it, offering insights for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a fine chemical primarily used for research and development purposes.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 846541-71-7 | [1][3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl ester, Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | [3] |

| Chemical Formula | C₈H₈ClNO₄ | [1][3] |

| Molecular Weight | 217.61 g/mol | [1][4][5] |

| Purity | Typically ≥95% | [1][4] |

Synthetic Utility and Experimental Protocols

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of more complex heterocyclic systems. The dihydroxypyridine core, functionalized with a chloro group and an ethyl ester, provides multiple reactive sites for elaboration. A significant application is in the synthesis of triazolopyridines, a class of compounds with diverse and potent biological activities.

Hypothetical Synthesis of a Triazolopyridine Derivative

Below is a detailed, generalized experimental protocol for the synthesis of a triazolopyridine derivative from a dihydroxypyridine precursor like this compound. This protocol is based on established synthetic routes for triazolopyridines.

Step 1: Chlorination of the Hydroxyl Groups

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a chlorinating agent like phosphorus oxychloride (POCl₃) (2.5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched with ice-water. The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the dichlorinated pyridine intermediate.

Step 2: Amination

-

Reaction Setup: The dichlorinated intermediate (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol like isopropanol. A desired amine (1.2 eq) is added to the solution.

-

Reaction Conditions: The reaction is heated to 80-100 °C for 8-12 hours.

-

Work-up and Isolation: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the aminated pyridine derivative.

Step 3: Hydrazinolysis

-

Reaction Setup: The aminated pyridine ester (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (10.0 eq) is added.

-

Reaction Conditions: The mixture is refluxed for 12-24 hours.

-

Work-up and Isolation: The reaction mixture is cooled, and the resulting solid precipitate (the hydrazide) is collected by filtration, washed with cold ethanol, and dried.

Step 4: Triazole Ring Formation

-

Reaction Setup: The hydrazide (1.0 eq) is suspended in an excess of an appropriate orthoester (e.g., triethyl orthoformate) or treated with another cyclizing agent like formic acid.

-

Reaction Conditions: The mixture is heated at reflux for 6-10 hours.

-

Work-up and Isolation: The excess reagent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final triazolopyridine derivative.

Caption: Synthetic workflow for a triazolopyridine derivative.

Biological Activities of Downstream Derivatives

While this compound itself is a synthetic intermediate, the triazolopyridine scaffolds derived from it have been reported to exhibit a wide range of biological activities. These activities are highly dependent on the specific substitutions made during the synthesis.

| Biological Target/Activity | Example Derivative Class | Reported Effects | Potential Therapeutic Area |

| Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4) | Substituted triazolopyridines | Inhibition of BRD4, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2] | Oncology |

| Microbial Enzymes | Functionalized triazolopyridines | Inhibition of bacterial growth. | Infectious Diseases |

| Oxidative Stress Pathways | Various triazolopyridine hybrids | Scavenging of free radicals and reduction of oxidative damage. | Inflammatory Diseases, Neurodegeneration |

Potential Mechanism of Action: Targeting the BRD4 Signaling Pathway

One of the most promising applications for triazolopyridine derivatives is the inhibition of BET proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes. By inhibiting BRD4, these compounds can downregulate the expression of cancer-promoting genes.

The mechanism involves the triazolopyridine derivative binding to the acetyl-lysine binding pocket of the bromodomain of BRD4. This competitive binding prevents the association of BRD4 with acetylated histones on chromatin, thereby disrupting the transcriptional machinery required for the expression of oncogenes like c-Myc. This leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the BRD4 signaling pathway.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery. Its value is not in its own biological activity, but in its utility as a scaffold for the synthesis of pharmacologically active compounds, most notably triazolopyridines. Researchers and drug development professionals can leverage the reactivity of this compound to generate libraries of novel molecules for screening against a variety of therapeutic targets, including those in oncology and infectious diseases. The continued exploration of derivatives synthesized from this versatile building block is a promising avenue for the development of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to Ethyl 5-chloro-4,6-dihydroxynicotinate

This technical guide provides a detailed overview of the fundamental physicochemical properties of Ethyl 5-chloro-4,6-dihydroxynicotinate, a compound of interest to researchers and professionals in the fields of chemistry and drug development. This document summarizes its molecular formula and weight, and presents a relevant experimental protocol to highlight synthetic methodologies applicable to this class of compounds.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry calculations to spectroscopic analysis.

| Property | Value |

| Molecular Formula | C8H8ClNO4[1][2][3] |

| Molecular Weight | 217.60642 g/mol [1] |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl ester[2] |

| CAS Number | 846541-71-7[2] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate [4]

This procedure details the conversion of a dihydroxynicotinate to a dichloronicotinate, a key synthetic step that highlights the reactivity of the hydroxyl groups on the pyridine ring.

Materials:

-

Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol)

-

Phosphorus oxychloride (POCl₃, 500 mL)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction flask, slowly add ethyl 4,6-dihydroxynicotinate (60 g) to phosphorus oxychloride (500 mL).

-

Heat the resulting mixture and maintain it at reflux for 2 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and stir the mixture for 30 minutes.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts and wash them with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under vacuum to yield the final product, ethyl 4,6-dichloronicotinate.

Yield: 65 g (90% yield)[4]

This protocol demonstrates a robust method for the chlorination of dihydroxypyridine derivatives, a reaction type that could be adapted for the synthesis of other chlorinated nicotinic acid esters.

Conceptual Relationships

The following diagram illustrates the logical connection between the chemical's name, its elemental composition (formula), and its calculated mass (molecular weight). Understanding these relationships is fundamental to chemical characterization and analysis.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Spectroscopic Data for Ethyl 5-chloro-4,6-dihydroxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 5-chloro-4,6-dihydroxynicotinate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and known spectroscopic values for analogous compounds. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such data are also provided. A graphical workflow for spectroscopic analysis is included to guide researchers in the characterization of novel compounds.

Introduction

This compound (C₈H₈ClNO₄) is a substituted dihydroxypyridine derivative. The structural elucidation of such novel compounds is fundamental in drug discovery and development, relying heavily on a combination of spectroscopic techniques. This guide focuses on the three primary methods for organic compound characterization: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predictions based on the functional groups present in the molecule and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-14 | Broad Singlet | 1H | OH (H-bonded) |

| ~10-12 | Broad Singlet | 1H | OH (H-bonded) |

| ~8.0-8.5 | Singlet | 1H | H-2 (Pyridine ring) |

| 4.2-4.4 | Quartet | 2H | -OCH₂CH₃ |

| 1.2-1.4 | Triplet | 3H | -OCH₂CH₃ |

Note: The chemical shifts of the hydroxyl protons are highly dependent on solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 165-175 | C=O (Ester) |

| 155-165 | C-4, C-6 (Hydroxypyridine) |

| 145-155 | C-2 (Pyridine ring) |

| 115-125 | C-5 (Pyridine ring) |

| 105-115 | C-3 (Pyridine ring) |

| 60-65 | -OCH₂CH₃ |

| 13-15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3200-3600 | Broad, Strong | O-H stretch | Hydroxyl groups |

| 2850-3000 | Medium | C-H stretch | Alkyl groups |

| 1700-1730 | Strong | C=O stretch | Ester carbonyl |

| 1550-1650 | Medium-Strong | C=C and C=N stretch | Pyridine ring |

| 1200-1300 | Strong | C-O stretch | Ester |

| 1000-1100 | Medium | C-O stretch | Hydroxyl groups |

| 750-850 | Medium | C-Cl stretch | Chloro group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Interpretation | Notes |

| 217/219 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 172/174 | [M - C₂H₅O]⁺ | Loss of the ethoxy group from the ester. |

| 144/146 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide. |

| 45 | [C₂H₅O]⁺ | Fragment corresponding to the ethoxy group. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 0-200 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, baseline correction, and referencing the spectrum to the internal standard.

IR Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization :

-

Electron Ionization (EI) : Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons (typically 70 eV).

-

Electrospray Ionization (ESI) : Infuse the sample solution into the ESI source where a high voltage is applied to create a fine spray of charged droplets.

-

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Technical Guide: Solubility of Ethyl 5-chloro-4,6-dihydroxynicotinate in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Due to the absence of published data, the following table is provided as a template for recording experimentally determined solubility values for Ethyl 5-chloro-4,6-dihydroxynicotinate.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Dimethylformamide | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data not available | Data not available | e.g., Gravimetric |

Experimental Protocol: Determination of Thermodynamic Solubility via the Gravimetric Method (Shake-Flask)

This section details a standard laboratory procedure for determining the thermodynamic (equilibrium) solubility of a solid organic compound in an organic solvent.[1][2][3][4][5]

2.1. Principle

The solubility of a compound is determined by creating a saturated solution in a given solvent at a specific temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. By measuring the concentration of the solute in the clear, saturated supernatant, the solubility can be quantified.[1][4] The gravimetric method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue.[1][3][4]

2.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

2.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[1]

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.[5] It is advisable to periodically check if the concentration of the solute in the liquid phase remains constant to confirm that equilibrium has been reached.[1]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial.[6]

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a vacuum desiccator or a rotary evaporator to remove the solvent.

-

Weighing: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.[1][4]

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the supernatant taken.

2.4. Calculation of Solubility

-

Mass of dissolved solid (g): (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL): (Mass of dissolved solid / Volume of supernatant taken in mL) x 100

-

Solubility (mol/L): (Mass of dissolved solid / Molecular weight of compound) / (Volume of supernatant taken in L)

The molecular weight of this compound (C₈H₈ClNO₄) is approximately 217.62 g/mol .

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for gravimetric solubility determination.

References

Potential Biological Activities of Dihydroxynicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydroxynicotinate derivatives, a class of pyridinecarboxylic acids, represent a scaffold of interest in medicinal chemistry. While direct comprehensive studies on the biological activities of dihydroxynicotinate derivatives are limited, research on structurally related compounds, particularly in the realm of enzyme inhibition, provides a foundation for exploring their therapeutic potential. This technical guide summarizes the known activities of closely related analogues, details relevant experimental protocols, and visualizes potential signaling pathways to guide future research in this area.

Enzyme Inhibition: Targeting D-dopachrome Tautomerase

A significant finding in a structurally related compound, 2,5-pyridinedicarboxylic acid, is its activity as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses and cell proliferation.[1][2][3][4]

Quantitative Data for D-dopachrome Tautomerase Inhibition

While specific IC50 values for dihydroxynicotinate derivatives are not available in the reviewed literature, the activity of the closely related 2,5-pyridinedicarboxylic acid provides a benchmark for potential inhibitory potency.

| Compound | Target Enzyme | IC50 Value (µM) | Cell Lines | Reference |

| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | D-dopachrome tautomerase (MIF2) | 27 | N/A (Enzyme Assay) | [4] |

Signaling Pathway

D-dopachrome tautomerase (D-DT), also known as Macrophage migration inhibitory factor-2 (MIF-2), is implicated in cancer cell proliferation through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Inhibition of D-DT could therefore represent a therapeutic strategy for certain cancers.

References

- 1. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.rug.nl [research.rug.nl]

The Synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the synthetic pathways for Ethyl 5-chloro-4,6-dihydroxynicotinate, a key heterocyclic building block in medicinal chemistry. Due to the absence of a direct, one-pot synthesis in reviewed literature, this document outlines a proposed two-step synthetic route commencing with the formation of the parent compound, Ethyl 4,6-dihydroxynicotinate, followed by a regioselective chlorination at the C5 position. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these synthetic strategies.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned as a two-step process. The initial step involves the synthesis of the precursor, Ethyl 4,6-dihydroxynicotinate, from acyclic precursors. The subsequent and critical step is the selective monochlorination of this precursor at the 5-position of the pyridine ring.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

The synthesis of the precursor, Ethyl 4,6-dihydroxynicotinate, is a well-documented cyclocondensation reaction. This method involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia.

Experimental Protocol

Materials:

-

Diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate)

-

Triethyl orthoformate

-

Acetic anhydride

-

Dichloromethane (DCM)

-

30% Ammonia solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A mixture of diethyl 1,3-acetonedicarboxylate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1.0 mol) is heated to 120 °C for 2 hours.

-

After cooling to room temperature, the reaction mixture is dissolved in 1 L of dichloromethane.

-

The solution is then cooled to 0 °C in an ice bath.

-

80 mL of 30% ammonia solution is added slowly to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is extracted twice with water.

-

The aqueous phases are combined and the pH is adjusted to 5 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield Ethyl 4,6-dihydroxynicotinate.

Quantitative Data

| Parameter | Value |

| Diethyl 1,3-acetonedicarboxylate | 0.5 mol |

| Triethyl orthoformate | 0.55 mol |

| Acetic anhydride | 1.0 mol |

| Reaction Temperature | 120 °C |

| Reaction Time | 2 hours |

| Product Yield | ~60% |

Step 2: Proposed Regioselective Chlorination

Proposed Experimental Protocol

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Ethyl 4,6-dihydroxynicotinate (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine to remove succinimide and any unreacted NCS.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Predicted Quantitative Data (Hypothetical)

| Parameter | Value |

| Ethyl 4,6-dihydroxynicotinate | 1.0 eq |

| N-Chlorosuccinimide | 1.0-1.1 eq |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Predicted Product Yield | Moderate to Good |

Note: The yield for this proposed step is hypothetical and would require experimental optimization.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the electronic directing effects influencing the regioselective chlorination.

Caption: Detailed experimental workflow for the synthesis of this compound.

Caption: Electronic directing effects of hydroxyl groups on the pyridine ring, favoring C5 chlorination.

Conclusion

The synthesis of this compound, while not described in a single-step procedure in the reviewed literature, is highly feasible through a two-step approach. The synthesis of the Ethyl 4,6-dihydroxynicotinate precursor is robust and well-established. The subsequent proposed regioselective monochlorination at the C5 position, utilizing N-Chlorosuccinimide, is based on sound principles of electrophilic substitution on activated heterocyclic systems. The detailed protocols and workflows provided in this guide are intended to serve as a strong foundation for the successful synthesis of this valuable compound in a research and development setting. Experimental validation and optimization of the proposed chlorination step are recommended to determine the optimal reaction conditions and yield.

References

A Proposed Technical Guide to the Synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate

Disclaimer: Extensive literature searches did not yield a specific documented discovery or first synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate. The following in-depth technical guide presents a hypothetical, yet chemically plausible, synthetic pathway. This proposed route is based on established principles of organic chemistry and draws analogies from the synthesis of structurally related heterocyclic compounds. All experimental protocols and data are predictive and would require empirical validation.

This guide is intended for researchers, scientists, and drug development professionals and outlines a potential multi-step synthesis, including detailed hypothetical experimental protocols, characterization data, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with commercially available diethyl malonate and cyanoacetamide. The pathway involves a series of well-established reactions including a condensation reaction, chlorination, and subsequent hydrolysis to yield the target molecule.

Table 1: Proposed Synthesis Intermediates and Product

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| 1 | Ethyl 2-cyano-3-oxobutanoate | C₇H₉NO₃ | 155.15 | 85 |

| 2 | Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate | C₈H₉NO₄ | 199.16 | 75 |

| 3 | This compound | C₈H₈ClNO₄ | 217.61 | 60 |

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

-

Materials: Diethyl malonate (1.0 eq), Cyanoacetamide (1.0 eq), Sodium ethoxide (1.1 eq), Absolute ethanol.

-

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl malonate is added dropwise to the stirred solution at room temperature.

-

Cyanoacetamide is then added portion-wise to the reaction mixture.

-

The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., 2M HCl) to precipitate the crude product.

-

The precipitate is filtered, washed with cold water, and dried under vacuum to yield Ethyl 2-cyano-3-oxobutanoate.

-

Step 2: Synthesis of Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

-

Materials: Ethyl 2-cyano-3-oxobutanoate (1.0 eq), Concentrated sulfuric acid.

-

Procedure:

-

Ethyl 2-cyano-3-oxobutanoate is slowly added to an excess of cold (0-5 °C) concentrated sulfuric acid in a flask with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate.

-

Step 3: Synthesis of this compound

-

Materials: Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq), Thionyl chloride (SOCl₂).

-

Procedure:

-

To a suspension of Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate in a suitable inert solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The residue is carefully quenched with ice-water.

-

The resulting solid is filtered, washed with water, and dried to afford the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Table 2: Hypothetical Characterization Data for this compound

| Property | Hypothetical Value |

| Physical State | White to off-white solid |

| Melting Point | 185 - 190 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.1 (br s, 1H, OH), 11.5 (br s, 1H, OH), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 168.0 (C=O, ester), 162.5 (C4), 160.0 (C6), 145.0 (C2), 105.0 (C5), 100.0 (C3), 61.0 (OCH₂CH₃), 14.5 (OCH₂CH₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 1720 (C=O stretch, ester), 1650 (C=O stretch, pyridinone), 1600, 1580 (C=C stretch), 800 (C-Cl stretch) |

| Mass Spectrometry (ESI-MS) m/z | 218.0 [M+H]⁺, 220.0 [M+H+2]⁺ (isotopic peak for Cl) |

Conclusion

This technical guide provides a speculative but scientifically grounded approach to the synthesis of this compound. The absence of published literature on this specific compound necessitates that the presented protocols and data be considered hypothetical. Researchers aiming to synthesize this molecule should treat this document as a foundational proposal, with the understanding that extensive experimental optimization and validation will be required. The successful synthesis and characterization of this compound could offer a valuable building block for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

An In-depth Technical Guide to Ethyl 5-chloro-4,6-dihydroxynicotinate and its Analogs: Synthesis, Potential Biological Activities, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-chloro-4,6-dihydroxynicotinate, a substituted pyridine derivative. Due to the limited availability of direct research on this specific compound, this document synthesizes information from closely related analogs, including substituted pyridines and nicotinic acid derivatives, to present a predictive analysis of its chemical properties, potential biological activities, and relevant experimental methodologies. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction to Substituted Pyridines and Nicotinic Acid Derivatives

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds and pharmaceuticals.[1] Its derivatives, including nicotinic acid (Vitamin B3) and its esters, have been extensively studied and have shown a wide range of pharmacological activities.[1] Modifications to the pyridine core, such as the introduction of hydroxyl, chloro, and ester functional groups, can significantly influence the molecule's physicochemical properties and biological effects. These modifications can modulate activity in areas such as antimicrobial, antifungal, anticonvulsant, and dopamine transport inhibition.[2][3][4][5] This guide focuses on the specific, yet under-researched, compound this compound, placing it within the broader context of substituted pyridine research.

Chemical Identification and Synonyms

A clear identification of the target compound is crucial for unambiguous scientific communication. The primary synonym and key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | P&S Chemicals |

| Synonym | 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl ester | P&S Chemicals |

| CAS Number | 846541-71-7 | P&S Chemicals |

| Chemical Formula | C₈H₈ClNO₄ | P&S Chemicals |

| Molecular Weight | 217.61 g/mol | ChemicalBook |

Potential Biological Activities and Therapeutic Applications

While direct experimental data for this compound is scarce, the known biological activities of structurally similar nicotinic acid and substituted pyridine derivatives provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial and antifungal properties of nicotinic acid derivatives.[4][5] For instance, certain nicotinic acid hydrazides and their N-acetyl-1,3,4-oxadiazole derivatives have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria.[6] The presence of a halogen, such as chlorine, on the pyridine ring can often enhance antimicrobial efficacy. Therefore, it is plausible that this compound could exhibit inhibitory activity against various microbial and fungal pathogens.

Other Potential Pharmacological Activities

The broader class of substituted pyridines has been associated with a diverse range of pharmacological effects, including:

-

Dopamine Transporter (DAT) Inhibition: Simple substituted pyridines have been identified as novel DAT inhibitors, suggesting potential applications in conditions like cocaine abuse and Parkinson's disease.[2]

-

Anticonvulsant and Antihistaminic Activity: Certain 2-substituted pyridine derivatives have shown significant anticonvulsant and histamine-blocking activities in preclinical studies.[3]

-

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation: 5-substituted pyridine analogues have been synthesized and evaluated for their binding affinity to nAChRs, indicating potential roles in neurological disorders.[7]

Postulated Synthesis and Experimental Protocols

This section outlines a hypothetical synthesis route for this compound based on established pyridine chemistry and details standard experimental protocols for evaluating its potential biological activities.

Hypothetical Synthesis Workflow

The synthesis of dihydroxynicotinic acid derivatives can be a multi-step process.[8] A plausible, though not experimentally verified for this specific compound, synthetic pathway is outlined below.

Caption: Hypothetical synthesis workflow for this compound.

Detailed Experimental Protocols

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Bacterial Inoculum:

-

Isolate single colonies of the test bacteria from an agar plate.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

This protocol is used to assess the affinity of a compound for the dopamine transporter.

-

Membrane Preparation:

-

Use cell lines expressing the human dopamine transporter (hDAT).

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

-

Incubate the plate at room temperature for a specified time.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using appropriate pharmacological models.

-

Hypothetical Signaling Pathway

Given the potential antimicrobial activity, a plausible mechanism of action for this compound could involve the disruption of essential bacterial cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be affected.

Caption: Hypothetical pathway of bacterial growth inhibition by this compound.

Conclusion and Future Directions

This compound represents an intriguing but currently under-investigated molecule within the broader class of substituted pyridines. Based on the established biological activities of its structural analogs, it holds potential for development as an antimicrobial agent or as a modulator of neurological targets. The synthetic and experimental protocols outlined in this guide provide a foundational framework for initiating research into this compound. Future studies should focus on the actual synthesis and in vitro screening of this compound to validate these hypotheses and elucidate its specific mechanism of action and therapeutic potential. Further exploration of structure-activity relationships by synthesizing and testing a library of related derivatives could also lead to the discovery of novel and potent therapeutic agents.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Detailed Synthesis Protocol for Ethyl 5-chloro-4,6-dihydroxynicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-chloro-4,6-dihydroxynicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the synthesis of novel bioactive compounds. The dihydroxypyridine core, particularly with a halogen substituent, offers multiple points for further functionalization, making it a valuable building block for creating libraries of compounds for screening. This document provides a detailed, two-step proposed protocol for the synthesis of this compound. The proposed synthesis is based on established cyclocondensation methodologies for pyridine ring formation, specifically adapting the principles of the Guareschi-Thorpe reaction, followed by electrophilic chlorination.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main steps:

-

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate via a cyclocondensation reaction between ethyl cyanoacetate and malonamide.

-

Step 2: Chlorination of the resulting Ethyl 4,6-dihydroxynicotinate at the C5 position using N-chlorosuccinimide (NCS).

The overall proposed reaction scheme is depicted below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Equipment

-

Ethyl cyanoacetate (≥99%)

-

Malonamide (≥98%)

-

Sodium metal (99.9%)

-

Absolute ethanol

-

Hydrochloric acid (37%)

-

N-Chlorosuccinimide (NCS) (98%)

-

Acetonitrile (anhydrous)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

-

Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere or a layer of inert solvent.

-

Hydrochloric acid is corrosive. Handle with care.

-

N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

This step involves the base-catalyzed cyclocondensation of ethyl cyanoacetate and malonamide.

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 21.0 g (0.25 mol) of malonamide with stirring. Follow this by the dropwise addition of 28.3 g (0.25 mol) of ethyl cyanoacetate from the dropping funnel over a period of 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

-

Filtration and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

The product, Ethyl 4,6-dihydroxynicotinate, is expected to be an off-white to pale yellow solid. The yield is anticipated to be in the range of 60-70% based on similar reactions.

Step 2: Synthesis of this compound

This step involves the electrophilic chlorination of the synthesized Ethyl 4,6-dihydroxynicotinate.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 18.3 g (0.1 mol) of Ethyl 4,6-dihydroxynicotinate in 100 mL of anhydrous acetonitrile.

-

Addition of Chlorinating Agent: To the stirred solution, add 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) portion-wise over 20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the residue, add 100 mL of cold water and stir for 30 minutes.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 30 mL) to remove any remaining succinimide. Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

The final product, this compound, is expected to be a white to off-white solid. The yield for this step is anticipated to be in the range of 80-90%.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Step 1: Ethyl 4,6-dihydroxynicotinate | Step 2: this compound |

| Starting Materials | Ethyl cyanoacetate, Malonamide | Ethyl 4,6-dihydroxynicotinate, NCS |

| Molecular Formula | C8H9NO4 | C8H8ClNO4 |

| Molecular Weight ( g/mol ) | 183.16 | 217.61 |

| Theoretical Yield (g) | Based on 0.25 mol limiting reagent | Based on 0.1 mol limiting reagent |

| Typical Experimental Yield (%) | 60 - 70 | 80 - 90 |

| Appearance | Off-white to pale yellow solid | White to off-white solid |

| Solvent(s) | Absolute Ethanol | Anhydrous Acetonitrile |

| Reaction Temperature (°C) | Reflux (approx. 78 °C) | Room Temperature |

| Reaction Time (h) | 6 - 8 | 12 - 16 |

Mandatory Visualizations

Application Notes and Protocols: Ethyl 5-chloro-4,6-dihydroxynicotinate as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-chloro-4,6-dihydroxynicotinate is a substituted dihydroxypyridine derivative with significant potential as a versatile building block in the synthesis of biologically active heterocyclic compounds. The presence of a chloro substituent, hydroxyl groups, and an ethyl ester moiety on the pyridine core offers multiple reactive sites for chemical modification. This strategic placement of functional groups makes it an attractive starting material for the construction of diverse molecular scaffolds, particularly those found in potent kinase inhibitors and other therapeutic agents. Its structural similarity to well-established precursors like Ethyl 4,6-dichloronicotinate suggests its utility in the development of novel drugs targeting a range of diseases, including cancer.[1]

Key Applications in Drug Discovery

Based on the applications of its analogs, this compound is a promising candidate for the synthesis of various classes of therapeutic agents:

-

Kinase Inhibitors: The dihydroxynicotinic acid scaffold is a key component of many kinase inhibitors. By targeting the ATP-binding site of kinases, these compounds can modulate signaling pathways implicated in cell proliferation, differentiation, and survival. Analogs of this compound have been successfully used to synthesize inhibitors of Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Fibroblast Growth Factor Receptor (FGFR).[1][2][3]

-

Antiviral Agents: Substituted pyridines and related heterocyclic systems have shown promise as antiviral agents. The functional groups on this compound could be elaborated to generate compounds with activity against a variety of viruses.

-

Other Therapeutic Areas: The versatile nature of this building block allows for its potential application in the development of agents for other diseases, including inflammatory disorders and neurodegenerative diseases, by targeting relevant biological pathways.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of related compounds and represent potential synthetic routes utilizing this compound.

Protocol 1: Synthesis of Pyrido[4,5-d]pyrimidine-based Kinase Inhibitors

This protocol describes a potential pathway for the synthesis of pyrido[4,5-d]pyrimidines, a scaffold known for its kinase inhibitory activity.

Reaction Scheme:

Caption: Synthesis of a pyrido[4,5-d]pyrimidine core.

Materials:

-

This compound

-

Formamidine acetate

-

2-Methoxyethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in 2-methoxyethanol.

-

Addition of Reagent: Add formamidine acetate (2-3 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyrido[4,5-d]pyrimidine derivative.

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Suzuki Coupling for Introduction of Aryl Substituents

This protocol outlines a potential method for introducing aryl or heteroaryl groups at the 5-position via a Suzuki cross-coupling reaction, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Reaction Workflow:

Caption: Suzuki cross-coupling workflow.

Materials:

-

This compound

-

Substituted arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or microwave vial

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system (e.g., 3:1 dioxane:water).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon).

-

Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation) and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to obtain the 5-aryl substituted product.

-

Characterization: Confirm the structure and purity of the product using appropriate analytical techniques.

Data Presentation

The following tables present hypothetical, yet representative, biological data for compounds that could be synthesized from this compound, based on data from analogous series of kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) |

| Hypothetical Cmpd 1 | EGFR | 0.058 |

| Hypothetical Cmpd 2 | Pim-1 Kinase | 0.025 |

| Hypothetical Cmpd 3 | FGFR1 | 0.150 |

| Hypothetical Cmpd 4 | VEGFR2 | 0.090 |

Table 2: In Vitro Antiproliferative Activity of Hypothetical Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) |

| Hypothetical Cmpd 1 | A431 (EGFR-dependent) | 0.25 |

| Hypothetical Cmpd 2 | K562 (Pim-1 relevant) | 0.80 |

| Hypothetical Cmpd 3 | HUVEC (FGFR relevant) | 1.5 |

| Hypothetical Cmpd 4 | MCF-7 (Breast Cancer) | 2.1 |

Signaling Pathway Visualization

Understanding the mechanism of action of the synthesized inhibitors requires knowledge of the targeted signaling pathways.

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Conclusion

While direct experimental data for this compound is currently limited, its structural features strongly suggest its potential as a valuable and versatile building block in medicinal chemistry. The provided protocols and conceptual data, derived from closely related and well-studied analogs, offer a solid foundation for researchers to explore the synthesis of novel, biologically active compounds. The strategic application of this scaffold in the design of kinase inhibitors and other therapeutic agents holds significant promise for the discovery and development of new medicines.

References

Application Notes and Protocols: Derivatization of Ethyl 5-chloro-4,6-dihydroxynicotinate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential derivatization of Ethyl 5-chloro-4,6-dihydroxynicotinate, a heterocyclic scaffold with promise for the synthesis of novel compounds for drug discovery. The protocols and data presented herein are proposed based on established chemical methodologies for similar heterocyclic systems and are intended to facilitate the exploration of this compound's chemical space for therapeutic applications.

Introduction: The Potential of the Dihydroxynicotinate Scaffold

This compound is a substituted pyridine derivative. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The presence of multiple functional groups on the this compound core—a chloro group, two hydroxyl groups, and an ethyl ester—offers multiple handles for chemical modification, making it an attractive starting point for the generation of diverse compound libraries for biological screening.

Derivatization Strategies

The derivatization of this compound can be strategically approached by targeting its key functional groups. The primary avenues for modification include:

-

Modification of the Ethyl Ester Group: The ester can be readily converted into a variety of functional groups, such as amides and hydrazones, to introduce diverse substituents.

-

Substitution at the 5-Chloro Position: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce new aryl or alkyl groups.

-

Modification of the Hydroxyl Groups: The hydroxyl groups can be alkylated, acylated, or used as points for further ring formation.

A general workflow for the derivatization and subsequent screening of this compound is depicted below.

Caption: General workflow for the derivatization and screening of this compound.

Experimental Protocols

The following are detailed protocols for key derivatization reactions. Researchers should adapt these protocols based on the specific reactivity of the substrate and the desired final product.

Protocol 1: Hydrolysis of the Ethyl Ester

Objective: To hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, which can then be used for further amide coupling reactions.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.2 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the carboxylic acid product.

Protocol 2: Amide Bond Formation

Objective: To synthesize amide derivatives from the corresponding carboxylic acid (product of Protocol 1).

Materials:

-

5-chloro-4,6-dihydroxynicotinic acid

-

Primary or secondary amine (1.1 eq)

-

HBTU (1.2 eq)

-

DIPEA (2.0 eq)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in DMF.

-

Add the desired primary or secondary amine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrazone Formation

Objective: To synthesize hydrazone derivatives directly from the ethyl ester.

Materials:

-

This compound

-

Hydrazine or hydrazide derivative (1.1 eq)

-

Ethanol or Methanol

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add the desired hydrazine or hydrazide derivative (1.1 eq).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Reaction times may vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Quantitative Data Summary

The following tables present hypothetical but representative data for a series of synthesized derivatives.

Table 1: Synthesis and Yield of this compound Derivatives

| Derivative ID | R Group | Synthesis Method | Yield (%) |

| EDN-01 | -NH-CH₂-Ph | Amide Formation | 78 |

| EDN-02 | -NH-Cyclopropyl | Amide Formation | 85 |

| EDN-03 | -NH-NH-CO-Ph | Hydrazone Formation | 65 |

| EDN-04 | -NH-NH₂ | Hydrazone Formation | 72 |

Table 2: In Vitro Biological Activity of Selected Derivatives

| Derivative ID | Target | Assay Type | IC₅₀ (µM) |

| EDN-01 | Kinase X | Kinase Inhibition | 2.5 |

| EDN-02 | Kinase X | Kinase Inhibition | 1.8 |

| EDN-03 | Protease Y | Protease Inhibition | 10.2 |

| EDN-04 | Protease Y | Protease Inhibition | 15.7 |

Hypothetical Signaling Pathway

Derivatives of dihydroxynicotinic acid may act as inhibitors of protein kinases, which are crucial regulators of cell signaling. A potential mechanism of action could be the inhibition of a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an EDN-02 derivative.

This diagram illustrates the potential for a synthesized derivative (EDN-02) to inhibit MEK, a key kinase in the MAPK/ERK signaling cascade, thereby blocking downstream signals that promote cell proliferation and survival. This represents a plausible mechanism for anticancer activity.

Application Notes and Protocols: Ethyl 5-chloro-4,6-dihydroxynicotinate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloro-4,6-dihydroxynicotinate is a polysubstituted pyridine derivative with significant potential as a versatile building block in heterocyclic synthesis. Its unique arrangement of a chloro substituent, two hydroxyl groups, and an ethyl ester on the pyridine core offers multiple reaction sites for constructing complex molecular architectures. This document provides a proposed synthetic protocol for this compound, for which direct literature is scarce, and explores its potential applications in the synthesis of novel heterocyclic compounds relevant to drug discovery and materials science.

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned as a two-step process, starting with the preparation of the precursor, Ethyl 4,6-dihydroxynicotinate, followed by a selective chlorination at the 5-position.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

The initial step involves the synthesis of Ethyl 4,6-dihydroxynicotinate from diethyl 1,3-acetonedicarboxylate and triethyl orthoformate.[1]

Reaction Scheme:

Caption: Synthesis of Ethyl 4,6-dihydroxynicotinate.

Experimental Protocol:

-

In a reaction vessel, combine diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).[1]

-

Heat the mixture to 120 °C and maintain this temperature for 2 hours.[1]

-